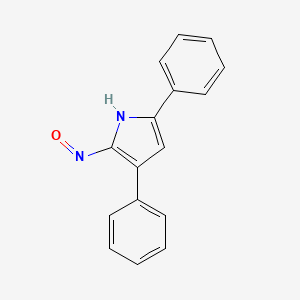
Chokolic acid B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chokolic acid B is a bile acid derivative that plays a significant role in the digestion and absorption of dietary fats and oils. It is synthesized in the liver and is a primary bile acid, which means it is directly produced from cholesterol. This compound is known for its ability to form micelles, which encapsulate nutrients and facilitate their absorption in the intestines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chokolic acid B involves multiple steps, starting from cholesterol. The primary pathway includes hydroxylation of cholesterol at specific positions, followed by various oxidation and reduction reactions. The key enzyme involved in the initial step is cholesterol 7α-hydroxylase, which catalyzes the addition of a hydroxyl group at the 7th position of the steroid nucleus.
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation processes using genetically engineered bacteria or yeast strains. These microorganisms are designed to express the necessary enzymes for converting cholesterol into this compound. The process is optimized for high yield and purity, ensuring the compound is suitable for pharmaceutical and research applications.
Análisis De Reacciones Químicas
Types of Reactions
Chokolic acid B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of this compound, which have different biological activities and applications.
Aplicaciones Científicas De Investigación
Chokolic acid B has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and liver diseases.
Industry: Utilized in the formulation of pharmaceuticals and nutraceuticals.
Mecanismo De Acción
Chokolic acid B exerts its effects by interacting with specific molecular targets, including nuclear receptors like the farnesoid X receptor and G protein-coupled bile acid receptor 1. These interactions regulate the expression of genes involved in bile acid synthesis, lipid metabolism, and glucose homeostasis. The compound also modulates the composition of the gut microbiota, further influencing metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cholic acid: Another primary bile acid with similar functions but different hydroxylation patterns.
Chenodeoxycholic acid: A primary bile acid with distinct biological activities.
Deoxycholic acid: A secondary bile acid formed from the bacterial modification of primary bile acids.
Uniqueness
Chokolic acid B is unique due to its specific hydroxylation pattern and its ability to form stable micelles, which enhance the absorption of dietary fats and oils. Its interactions with nuclear receptors and gut microbiota also distinguish it from other bile acids, making it a valuable compound for research and therapeutic applications.
Propiedades
Número CAS |
125564-57-0 |
|---|---|
Fórmula molecular |
C12H20O3 |
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
4-[(1R,2S,3R)-3-hydroxy-2,3-dimethylcyclopentyl]pent-4-enoic acid |
InChI |
InChI=1S/C12H20O3/c1-8(4-5-11(13)14)10-6-7-12(3,15)9(10)2/h9-10,15H,1,4-7H2,2-3H3,(H,13,14)/t9-,10-,12+/m0/s1 |
Clave InChI |
UVDOBBCUGANVBT-JBLDHEPKSA-N |
SMILES isomérico |
C[C@H]1[C@@H](CC[C@@]1(C)O)C(=C)CCC(=O)O |
SMILES canónico |
CC1C(CCC1(C)O)C(=C)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[3-(Hexylsulfanyl)propyl]phenol](/img/structure/B14278734.png)


![5,6,7,8-Tetramethylidene-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14278753.png)
![2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine](/img/structure/B14278758.png)

methanone](/img/structure/B14278765.png)

